
1,2-Bis(4-vinylphenyl)ethane
描述
1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18This compound is a colorless liquid that is soluble in organic solvents such as ethanol and xylene . It is often used as a chemical reagent and intermediate in the synthesis of various polymers, resins, and surface coatings .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-vinylphenyl)ethane can be synthesized through a Grignard coupling reaction. This involves the reaction of diphenylethylene with a vinyl compound under alkaline conditions . Another method involves the Wurtz coupling reaction of p-chloromethylstyrene . The reaction is typically carried out under dry argon to exclude oxygen and moisture from the reaction systems .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of Grignard reagents and is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,2-Bis(4-vinylphenyl)ethane undergoes various types of chemical reactions, including:
Polymerization: It can be polymerized using different catalysts and conditions to form cross-linked polymers.
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Catalysts such as scandium and Lewis acids like SnCl4 and ZnCl2 are commonly used
Substitution Reactions: Reagents like Grignard reagents and vinyl compounds are used under alkaline conditions.
Major Products Formed
Polymers: Cross-linked polymers with enhanced thermal and mechanical properties.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
科学研究应用
1,2-Bis(4-vinylphenyl)ethane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-Bis(4-vinylphenyl)ethane primarily involves its ability to undergo polymerization and form cross-linked structures. This is facilitated by the presence of vinyl groups that can react with various catalysts and reagents to form stable polymers . The molecular targets and pathways involved include the interaction with catalysts like scandium and Lewis acids, which initiate the polymerization process .
相似化合物的比较
Similar Compounds
Divinylbenzene: Another cross-linking agent used in polymer synthesis.
1,8-Bis(4-vinylphenyl)octane: A similar compound with a longer alkyl linkage.
Uniqueness
1,2-Bis(4-vinylphenyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical properties . Its ability to undergo various chemical reactions and form stable derivatives also sets it apart from other similar compounds .
属性
IUPAC Name |
1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453919 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-52-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


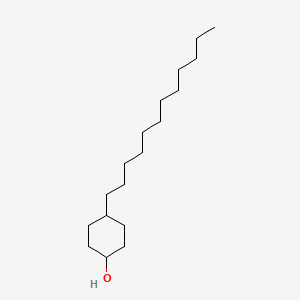
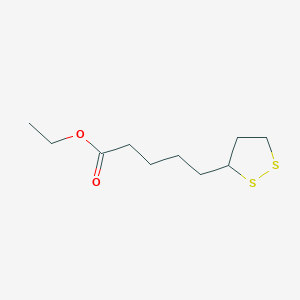
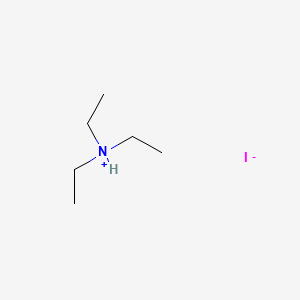
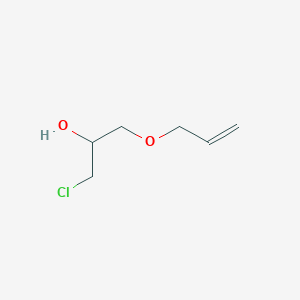
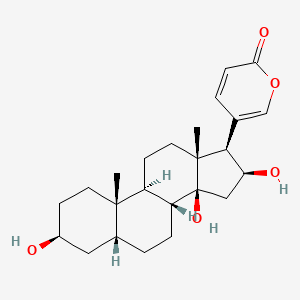
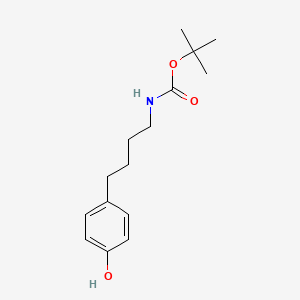
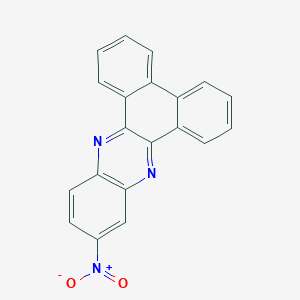
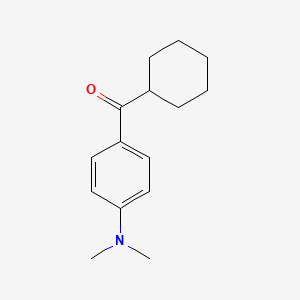
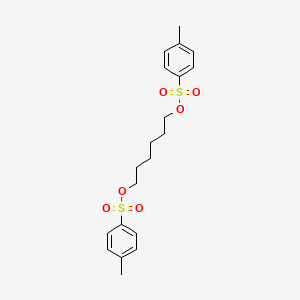
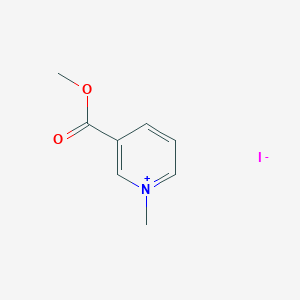
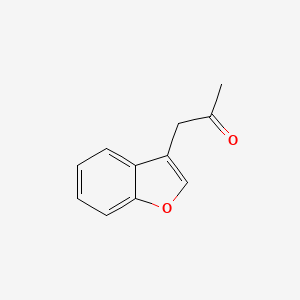
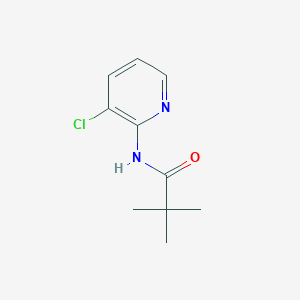

![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)
